molecular formula C17H11N3O B11477297 1-hydroxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile

1-hydroxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile

Cat. No.: B11477297
M. Wt: 273.29 g/mol
InChI Key: BRSZLKKHYLVRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hydroxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their significant biological and pharmacological activities. This particular compound features a hydroxy group, a methylphenyl group, and two nitrile groups attached to the indole core, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable substituted aniline and performing a series of reactions such as nitration, reduction, and cyclization can yield the desired indole derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can enhance the efficiency and reproducibility of the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile groups can be reduced to amines under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield indole-2-one derivatives, while reduction of nitrile groups can produce primary amines.

Scientific Research Applications

1-hydroxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-hydroxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile exerts its effects involves interactions with various molecular targets and pathways. The hydroxy and nitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-hydroxy-2-phenyl-1H-indole-5,6-dicarbonitrile: Lacks the methyl group on the phenyl ring.

    2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile: Lacks the hydroxy group.

    1-hydroxy-2-(4-methylphenyl)-1H-indole-3-carbonitrile: Has a nitrile group at a different position.

Uniqueness

1-hydroxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H11N3O

Molecular Weight

273.29 g/mol

IUPAC Name

1-hydroxy-2-(4-methylphenyl)indole-5,6-dicarbonitrile

InChI

InChI=1S/C17H11N3O/c1-11-2-4-12(5-3-11)16-7-13-6-14(9-18)15(10-19)8-17(13)20(16)21/h2-8,21H,1H3

InChI Key

BRSZLKKHYLVRSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3N2O)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.